molecular formula C9H9F3N2O B12983199 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B12983199
M. Wt: 218.18 g/mol
InChI Key: CVVQKDCBYGKXLW-UHFFFAOYSA-N
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Description

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole is a complex organic compound featuring a bicyclic structure with an azabicyclo[3.1.0]hexane ring and a trifluoromethyl-substituted isoxazole ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, which is crucial for medicinal chemistry applications .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for scalability and efficiency. The use of transition-metal-catalyzed and transition-metal-free catalytic systems has shown promise in producing 3-azabicyclo[3.1.0]hexane derivatives in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, enhancing the compound’s versatility in various applications.

Mechanism of Action

The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane ring is known to play a crucial role in the compound’s biological activities, such as DNA alkylation, which can inhibit the growth of bacteria, fungi, and tumors . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole stands out due to its combination of the azabicyclo[3.1.0]hexane ring and the trifluoromethyl-substituted isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

3-(3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-1-6(14-15-7)8-2-5(8)3-13-4-8/h1,5,13H,2-4H2

InChI Key

CVVQKDCBYGKXLW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=NOC(=C3)C(F)(F)F

Origin of Product

United States

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